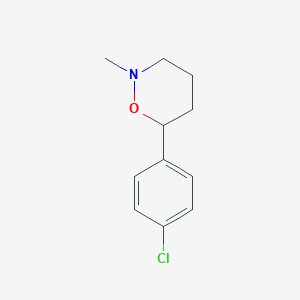

4-Hidroxi-2-metil-7-trifluorometilquinolina

Descripción general

Descripción

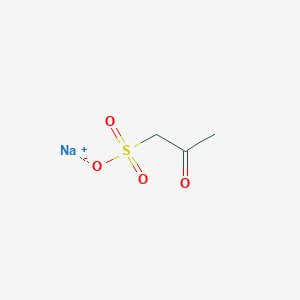

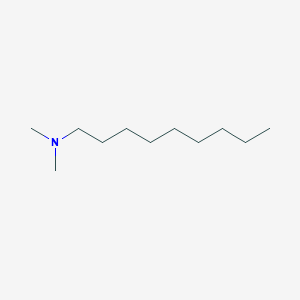

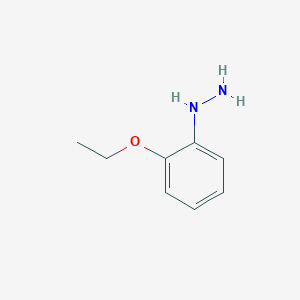

4-Hydroxy-2-methyl-7-trifluoromethylquinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with specific substituents at the 2, 4, and 7 positions. The presence of a hydroxy group, a methyl group, and a trifluoromethyl group imparts unique chemical properties to the molecule, which may influence its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a related compound, is achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation, resulting in a compound with high optical purity . Similarly, the synthesis of 4-alkoxy-8-hydroxyquinolines involves selective protection and deprotection steps, highlighting the importance of functional group manipulation in quinoline synthesis . Moreover, the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrates the use of condensation reactions and highlights the role of intramolecular hydrogen bonding in stabilizing the molecular structure .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using various analytical techniques such as NMR, LC/MS, and X-ray diffraction. For example, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed using these methods, with a strong intramolecular hydrogen bond observed between the hydroxy group and the carbonyl oxygen atom . The crystal structure of related compounds, such as the product of the reaction of tetrafluoro(phenyl)phosphorane with 2-methyl-8-trimethylsiloxyquinoline, provides insights into the coordination geometry and bond lengths, which are crucial for understanding the reactivity and properties of the molecule .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and complexation with metals. For instance, the synthesis of 4-substituted N-methyl-1,2,3,4-tetrahydroisoquinolines involves stereoselective deprotonation and electrophilic addition reactions . Additionally, the synthesis of 1-substituted-7-hydroxyquinolinium salts demonstrates the use of trifluorosulfonate esters in substitution reactions to produce fluorescent phenolate anions . The reactivity of the hydroxy group is also exploited in the synthesis of 2-styryl-6,7-difluoro-8-hydroxyquinoline and its Zn(II) complex, where the effects of fluorine atoms on photophysical properties are studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as hydroxy, methyl, and trifluoromethyl groups can affect the compound's acidity, solubility, and fluorescence. For example, the anti-inflammatory properties of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid and its derivatives were evaluated, indicating potential medicinal applications . The fluorescent properties of 7-hydroxy-4-methylquinolin-2(1H)-one were also investigated, with its synthesis optimized using microwave-assisted methods and its biological activity assessed10.

Aplicaciones Científicas De Investigación

Bloques de construcción fluorados

“4-Hidroxi-2-metil-7-trifluorometilquinolina” es parte de los bloques de construcción fluorados . Estos son componentes esenciales en la síntesis de diversos compuestos orgánicos complejos. La presencia de átomos de flúor en estos bloques de construcción puede mejorar las propiedades de los compuestos finales, haciéndolos más adecuados para aplicaciones específicas .

Síntesis de fármacos

Este compuesto puede utilizarse en la síntesis de diversos fármacos. El sistema cíclico de quinolina es una estructura común en muchos productos farmacéuticos, y la adición de un átomo de flúor puede mejorar la actividad biológica de estos compuestos . Por ejemplo, las fluoroquinolonas, un tipo de antibióticos, a menudo contienen quinolinas fluoradas .

Ciencia de los materiales

“this compound” puede utilizarse en el desarrollo de nuevos materiales. Las propiedades únicas de este compuesto, como su estabilidad y movilidad electrónica, lo hacen adecuado para crear materiales con características específicas .

Bioquímica

En bioquímica, este compuesto puede utilizarse en diversas investigaciones. Sus propiedades únicas pueden permitir su aplicación en diversos estudios bioquímicos, contribuyendo a la comprensión de varios procesos biológicos .

Agricultura

Algunas quinolinas fluoradas han encontrado aplicación en la agricultura . Si bien no se mencionan aplicaciones específicas de “this compound” en este campo, es posible que pueda utilizarse en el desarrollo de nuevos agroquímicos .

Cristales líquidos

Las quinolinas fluoradas también se utilizan como componentes para cristales líquidos . Las propiedades específicas de “this compound” podrían hacerla potencialmente adecuada para esta aplicación<a aria-label="2: Fluorinated quinolines are also used

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 - H318, indicating toxicity if swallowed and causes serious eye damage . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338, advising to wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propiedades

IUPAC Name |

2-methyl-7-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIABTAZQWRTZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346775 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

15912-66-0 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15912-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)